2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may contribute to the compound’s antioxidant properties by scavenging free radicals. The acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
- **2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
Uniqueness
What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent, while the triazole and sulfanyl groups contribute to its versatility in chemical reactions .
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(16-7-5-4-6-8-16)23-24-20(25)28-14-18(26)22-21-13-15-9-11-17(27-2)12-10-15/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
AOYRVDABXCKDHN-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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